molecular formula C94H171N31O28 B039508 Preproatrial natriuretic factor (104-123) CAS No. 112160-83-5

Preproatrial natriuretic factor (104-123)

Cat. No.: B039508
CAS No.: 112160-83-5
M. Wt: 2183.6 g/mol
InChI Key: PBZROVYZANOHJC-IGEHTQFKSA-N
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Description

Preproatrial natriuretic factor (104-123) is a peptide fragment derived from the prohormone of atrial natriuretic factor. This peptide is known for its potent potassium excreting properties and plays a significant role in cardiovascular homeostasis by regulating blood pressure and fluid balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Preproatrial natriuretic factor (104-123) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels. The peptide is then lyophilized for storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Preproatrial natriuretic factor (104-123) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the peptide itself, with potential modifications depending on the specific reactions it undergoes. For example, oxidation of methionine residues can lead to methionine sulfoxide .

Scientific Research Applications

Preproatrial natriuretic factor (104-123) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and regulation of ion channels.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly in regulating blood pressure and fluid balance.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Mechanism of Action

Preproatrial natriuretic factor (104-123) exerts its effects by binding to natriuretic peptide receptors, particularly guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation, diuresis, and natriuresis .

Comparison with Similar Compounds

Similar Compounds

    Atrial Natriuretic Peptide (ANP): Another peptide derived from the same prohormone, known for its potent vasodilatory and diuretic effects.

    Brain Natriuretic Peptide (BNP): Similar in function to ANP but primarily produced in the ventricles of the heart.

    C-type Natriuretic Peptide (CNP): Involved in vasodilation and inhibition of cell proliferation

Uniqueness

Preproatrial natriuretic factor (104-123) is unique due to its strong potassium excreting properties, which are more pronounced than those of other natriuretic peptides. This makes it particularly valuable in research focused on potassium homeostasis and related cardiovascular functions .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZROVYZANOHJC-IGEHTQFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H171N31O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149929
Record name Preproatrial natriuretic factor (104-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112160-83-5
Record name Preproatrial natriuretic factor (104-123)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112160835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preproatrial natriuretic factor (104-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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